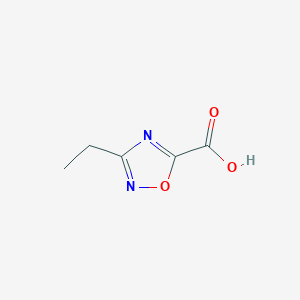

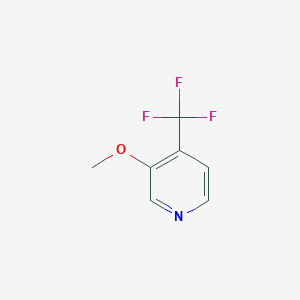

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is a compound that falls within the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through different methods. One approach involves the reaction of carbohydrazides with aromatic carboxylic acids in the presence of phosphorus oxychloride, leading to the formation of 1,3,4-oxadiazolyl nitroindoles, which are closely related to the 1,2,4-oxadiazole structure . Another method for synthesizing 1,3,4-oxadiazoles is a one-pot, three-component reaction involving N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid, which yields 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Although these methods do not directly describe the synthesis of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, they provide insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using various spectroscopic techniques. For instance, the structure of novel 1,3,4-oxadiazole derivatives was confirmed using IR, ^1H NMR, ^13C NMR, and mass spectroscopy . Single crystal X-ray analysis has also been used to confirm the structure of 1,2,5-oxadiazole derivatives . These techniques are crucial for verifying the molecular structure of synthesized compounds, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. For example, 5-arylisoxazole-3-hydroxamic acids can be transformed into 3,4-substituted 1,2,5-oxadiazoles through rearrangement by the action of aqueous KOH . Additionally, 1,2,4-oxadiazolin-3-carboxylic acids can be obtained through 1,3-dipolar cycloaddition reactions . These reactions highlight the reactivity of oxadiazole rings and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their substitution patterns. Some derivatives, such as those with a sulfonylmethyl group, have shown biological activities like antihypertensive effects in rats . The solubility, stability, and reactivity of these compounds can be influenced by their functional groups and overall molecular structure. Understanding these properties is essential for the development of oxadiazole-based pharmaceuticals and materials.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

N-Substituted-1,3,4-oxadiazole derivatives, synthesized from aromatic carboxylic acids, have shown significant in vivo anti-inflammatory activity, indicating the potential therapeutic applications of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid in anti-inflammatory drugs. Some derivatives were found to be comparable to indomethacin, a standard in anti-inflammatory treatment (Rajput et al., 2020).

Versatile Building Block in Medicinal Chemistry

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid and its derivatives are considered versatile building blocks in medicinal chemistry. They have been used to synthesize various biologically relevant molecules, suggesting their importance in drug development and pharmaceutical sciences (Jakopin, 2018).

Antimicrobial and Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds using 1,3,4-oxadiazole structures, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, has been investigated for antimicrobial properties. These studies contribute to the understanding of the compound's role in creating antimicrobial agents and its importance in heterocyclic chemistry (Taha & El-Badry, 2010).

Binding Interactions in Supramolecular Complexes

Research on 1,2,4-oxadiazol-5-ones, related to 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, demonstrates their use as binding ligands in supramolecular complexes. This suggests the compound's potential role in creating complex molecular structures for various scientific and medicinal applications (Reichert et al., 2001).

Zukünftige Richtungen

The future directions for 1,2,4-oxadiazoles, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, involve further refinement for their potential applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Eigenschaften

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQOXNACAXNTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649223 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

CAS RN |

944906-35-8 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)